Product packaging for Dipropyl phosphite(Cat. No.:CAS No. 1809-21-8)

Dipropyl phosphite

Cat. No.: B158576
CAS No.: 1809-21-8
M. Wt: 165.15 g/mol
InChI Key: CHJUOCDSZWMLRU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dialkyl Phosphite (B83602) Chemistry

The scientific exploration of dialkyl phosphites, also referred to as dialkyl hydrogen phosphonates, began in the 19th century. Initial studies focused on understanding their fundamental properties, particularly the acidic nature of the hydrogen atom bonded to the phosphorus, which is now recognized as the key to their wide-ranging chemical behavior. These early investigations into their synthesis and basic reactions laid the essential groundwork for subsequent discoveries.

A significant breakthrough in the field was the development of the Pudovik reaction in the 1950s. This reaction, involving the addition of dialkyl phosphites to unsaturated compounds like aldehydes, ketones, and imines, provided a robust method for creating carbon-phosphorus bonds. rsc.orgtandfonline.comtandfonline.com The Pudovik reaction opened up new possibilities for synthesizing a vast array of organophosphorus compounds, including α-hydroxy phosphonates and α-amino phosphonates, which are of considerable interest in medicinal chemistry and materials science. mdpi.com

Another landmark achievement was the Hirao reaction, a palladium-catalyzed cross-coupling reaction between dialkyl phosphites and aryl or vinyl halides. nih.govresearchgate.netwikipedia.org This reaction significantly broadened the synthetic applications of dialkyl phosphites, enabling the creation of aryl- and vinylphosphonates. nih.govmdpi.com These compounds have found use as flame retardants, plasticizers, and as intermediates in the synthesis of more complex molecules. The continued innovation in catalytic systems and reaction methodologies has further expanded the scope and efficiency of dialkyl phosphite chemistry.

Structural and Reactivity Paradigms of H-Phosphonates

Dialkyl phosphites, such as dipropyl phosphite, exist in a state of tautomeric equilibrium between two forms: the tetracoordinated phosphonate (B1237965) form, (RO)2P(O)H, and the tricoordinated phosphite form, (RO)2POH. nih.gov Extensive spectroscopic analysis has conclusively shown that the equilibrium heavily favors the phosphonate form. rsc.org This structural characteristic is the primary determinant of their chemical reactivity.

The P-H bond in the phosphonate tautomer is the epicenter of its characteristic chemical reactions. The hydrogen atom exhibits acidic properties and can be abstracted by a base to form a phosphite anion. This anion is a powerful nucleophile that readily participates in a variety of chemical transformations, including the well-known Pudovik and Michaelis-Arbuzov reactions. tandfonline.com

The reactivity of H-phosphonates can be broadly categorized as follows:

Addition Reactions: The P-H bond is capable of adding across a range of unsaturated systems, including alkenes, alkynes, aldehydes, ketones, and imines. These reactions are frequently catalyzed by the addition of a base or a transition metal. rsc.org

Coupling Reactions: As exemplified by the Hirao reaction, dialkyl phosphites can be coupled with organic halides to forge new phosphorus-carbon bonds. researchgate.net

Oxidation: The phosphorus center is susceptible to oxidation, leading to the formation of the corresponding phosphate (B84403).

Substitution Reactions: The hydrogen atom can be replaced by other functional groups, such as halogens. acs.org

The specific reactivity of this compound is modulated by the propyl groups, which can influence the steric and electronic environment of the molecule.

Current Research Trajectories and Future Prospects in this compound Chemistry

Contemporary research on this compound continues to expand upon the foundational reactions established in previous decades, while simultaneously venturing into new and innovative areas of study. Key areas of current investigation include:

Asymmetric Catalysis: A significant research effort is directed towards the development of enantioselective versions of classical reactions like the Pudovik and Hirao reactions. The synthesis of chiral phosphonates is of paramount importance due to their potential applications in drug development and as chiral ligands in catalytic processes.

Green Chemistry: There is a strong and growing emphasis on creating more environmentally sustainable synthetic methods that utilize this compound. This includes the use of greener solvents, the development of catalyst-free reaction conditions, and the pursuit of atom-economical transformations. For example, researchers have explored the use of ionic liquids as recyclable reaction media for transformations involving dialkyl phosphites.

Materials Science: this compound and its derivatives are being actively investigated for their potential in the synthesis of novel polymers and advanced materials. The incorporation of these phosphonates into polymer structures can bestow desirable properties such as flame retardancy, enhanced thermal stability, and metal-chelating capabilities.

Medicinal Chemistry: The synthesis of biologically active molecules that feature the phosphonate group remains a vibrant and productive area of research. This compound is a crucial starting material for the preparation of compounds that can function as enzyme inhibitors, antiviral agents, and haptens for the generation of catalytic antibodies. nih.gov

The future of this compound chemistry is bright, with ongoing research aimed at expanding its synthetic utility and applying it to address pressing scientific challenges. The development of novel catalytic systems that can precisely control the stereochemical outcome of reactions involving this compound will undoubtedly lead to the discovery of new and valuable molecules. Furthermore, the exploration of its role in the design of next-generation materials and pharmaceuticals will continue to be a major impetus for innovation in the field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3P+ B158576 Dipropyl phosphite CAS No. 1809-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxo(dipropoxy)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUOCDSZWMLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[P+](=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075135
Record name Phosphonic acid, dipropyl ester
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Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-21-8
Record name Phosphonic acid, dipropyl ester
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Record name Propyl phosphonate, (PrO)2HPO
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Record name Phosphonic acid, dipropyl ester
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Record name Dipropyl phosphonate
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Record name PHOSPHONIC ACID, DIPROPYL ESTER
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Synthetic Methodologies for Dipropyl Phosphite and Its Precursors

Esterification Reactions for Dipropyl Phosphite (B83602) Synthesis

The most conventional method for synthesizing dipropyl phosphite is the direct esterification of phosphorus trichloride (B1173362) with propanol. As the literature predominantly focuses on the iso-variant, this section will detail the synthesis of diisopropyl phosphite from isopropanol (B130326).

The general chemical equation is: 3 (CH₃)₂CHOH + PCl₃ → [(CH₃)₂CHO]₂POH + 2 HCl↑ + (CH₃)₂CHCl chemicalbook.com

To manage the reaction's exothermicity and prevent side reactions, the process often involves careful temperature control and the use of a solvent, such as benzene (B151609). google.com In some procedures, the PCl₃ is first dissolved in a solvent before being slowly added to a mixture containing the isopropanol. google.com

Achieving a high yield of this compound requires careful optimization of reaction conditions to favor the formation of the diester and minimize unwanted byproducts. Key parameters include the molar ratio of reactants, temperature control, and the efficient removal of HCl gas. acs.orgchemicalbook.com

A common strategy is to use a molar ratio of alcohol to phosphorus trichloride of 3:1. acs.orgchemicalbook.com This stoichiometric excess of alcohol helps to drive the reaction towards the desired product. The reaction is highly exothermic, and cooling is often necessary, especially during the initial mixing of reactants. chemicalbook.com In one patented method, the temperature is controlled in a programmed manner throughout the reaction, which lasts between 4.5 and 9 hours. google.com

Continuous industrial processes feed isopropanol and phosphorus trichloride into a reactor where the generated HCl gas is immediately removed under vacuum. chemicalbook.com This removal is crucial as it shifts the equilibrium towards the products. Following the initial reaction, a crude ester is obtained, which then undergoes a deacidification step, for instance, by heating in a falling film evaporator or treating with soda ash, to remove residual HCl and other acidic impurities. chemicalbook.comgoogle.com Subsequent filtration and distillation under reduced pressure yield the final, purified product. google.com Under optimized industrial conditions, yields can be as high as 95-98% with a purity of 92-95%. chemicalbook.com A base-free laboratory-scale esterification of PCl₃ with 2-propanol has been reported to yield diisopropyl phosphite of 97% purity with an 84% yield. acs.org

Table 1: Optimized Conditions for Diisopropyl Phosphite Synthesis

ParameterConditionYield/PuritySource
Reactant Ratio (Isopropanol:PCl₃)3:1 (molar)95-98% Yield, 92-95% Content chemicalbook.com
TemperatureCooling during addition; temperature programmingHigh Yield chemicalbook.comgoogle.com
Catalyst/AdditiveWeakly alkaline organic catalystHigh Yield google.com
SolventBenzeneNot specified google.com
Post-TreatmentVacuum removal of HCl, deacidification, distillation97% Purity acs.orgchemicalbook.comgoogle.com

Catalytic Approaches to Phosphite Diester Formation

Catalytic methods offer an alternative to traditional stoichiometric reactions, often providing higher efficiency and selectivity under milder conditions. For the synthesis of phosphite diesters, including this compound, several catalytic systems have been developed.

One approach utilizes a weakly alkaline organic catalyst during the esterification of PCl₃ with isopropanol in a benzene solvent. google.com More advanced and environmentally benign methods employ metal catalysts. For instance, a highly efficient method for synthesizing phosphite diesters uses Zinc(II) catalysts. rsc.orgnih.gov This system allows for the consecutive introduction of two different alcohol groups onto the phosphorus center under mild, additive-free conditions. rsc.orgnih.govresearchgate.net The reaction often starts from a readily available phosphite reagent, such as one bearing a trifluoroethoxy group, which acts as a good leaving group, enhancing reactivity and selectivity. nih.gov Optimization studies have shown that catalysts like bis(2,2,6,6-tetramethyl-3,5-heptanedionato) zinc(II) (Zn(TMHD)₂) in solvents like dichloromethane (B109758) (DCM) can lead to product yields as high as 97%. nih.govresearchgate.net

Another catalytic route is the transesterification of a triaryl phosphite, such as triphenyl phosphite, with an alcohol. google.comgoogle.com This reaction is often catalyzed by a small amount of a metal alcoholate or phenolate, like sodium phenate. google.comjustia.com The process involves heating the reaction mixture under reduced pressure to distill off the phenol (B47542) byproduct, driving the reaction to completion. google.comjustia.com

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves using less hazardous materials, improving energy efficiency, and minimizing waste.

The use of environmentally benign catalysts like the Zn(II) complexes represents a step towards greener synthesis, as they replace more hazardous reagents and operate under mild conditions. rsc.orgresearchgate.net Another significant advancement is the use of microflow reactors for the alcoholysis of phosphorus trichloride. organic-chemistry.org This technology allows for rapid (<15 seconds) and mild (20 °C) reactions with precise control over stoichiometry and temperature, which enhances safety and can improve yield by minimizing side reactions. organic-chemistry.org

Broader green strategies in organophosphorus chemistry include the development of solvent-free, ultrasound-assisted, or microwave-promoted syntheses. rsc.org Furthermore, there is a trend towards using alternative, less toxic phosphorus sources. For example, palladium-catalyzed reactions using stable and readily available sodium hypophosphite as the phosphorus source are being developed for the synthesis of related organophosphorus compounds, which reduces the reliance on the highly toxic and moisture-sensitive phosphorus trichloride. mdpi.comnih.gov These emerging methods highlight a shift towards more sustainable and safer production of phosphite esters.

Advanced Reaction Mechanisms Involving Dipropyl Phosphite

Mechanistic Investigations of the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a fundamental method for synthesizing phosphonates. Discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, this reaction transforms trivalent phosphorus esters into pentavalent phosphorus species. wikipedia.org For dipropyl phosphite (B83602), this reaction can proceed through distinct mechanistic pathways, primarily the conventional thermal route and more contemporary radical-based approaches.

The classical Michaelis-Arbuzov reaction mechanism is a two-step process initiated by a nucleophilic attack. organic-chemistry.orgjk-sci.com In the case of dipropyl phosphite, the reaction typically involves an alkyl halide.

The established mechanism proceeds as follows:

Nucleophilic Attack (S_N2): The reaction commences with the S_N2 attack of the nucleophilic phosphorus atom of this compound on the electrophilic alkyl halide. wikipedia.org This initial step results in the formation of a quasi-phosphonium salt intermediate. jk-sci.comnih.gov

Dealkylation (S_N2): The displaced halide anion, acting as a nucleophile, then attacks one of the propyl groups on the phosphonium (B103445) intermediate in a second S_N2 reaction. wikipedia.orgjk-sci.com This step leads to the formation of the final pentavalent phosphonate (B1237965) product and a propyl halide as a byproduct. nih.gov


Table 1: Key Intermediates in the Conventional Michaelis-Arbuzov Reaction

Intermediate Structure Description
Phosphonium Salt[(PrO)₃P⁺-R]X⁻A tetrahedral intermediate formed from the initial nucleophilic attack of the phosphite on the alkyl halide. wikipedia.org

To circumvent the often harsh conditions of the thermal Michaelis-Arbuzov reaction, such as high temperatures and limitations with certain alkyl halides, radical-based pathways have been developed. chinesechemsoc.org These reactions offer milder conditions and broader substrate compatibility. chinesechemsoc.org

A general approach for a radical Arbuzov reaction involves the use of a photoredox catalyst under visible light. chinesechemsoc.org While specific reagents like 9-fluorenyl o-phenylene phosphite have been developed for these radical reactions, the underlying principles can be applied to dialkyl phosphites like this compound. chinesechemsoc.orgresearchgate.net A proposed mechanism involves the formation of phosphoranyl radicals, which then undergo β-scission. chinesechemsoc.org

Another example of a radical pathway is the reaction of triethyl phosphite with carbon tetrachloride, which can be initiated by UV irradiation or a radical initiator like dibenzoyl peroxide, proceeding through a free-radical mechanism. nih.gov This suggests that under appropriate initiation, this compound could engage in similar radical-mediated phosphonylation reactions.

Nucleophilic Addition Reactions and Intermediates

This compound, in its tautomeric form as a dialkyl phosphite (HP(O)(OPr)₂), is an effective nucleophile in various addition reactions. It can add to a range of unsaturated electrophiles, including carbonyls, imines, and activated olefins.

The addition of dialkyl phosphites to aldehydes and ketones is known as hydrophosphonylation, or the Abramov reaction. wikipedia.orgresearchgate.net This reaction is a powerful tool for creating α-hydroxyphosphonates. researchgate.net The process is typically base-catalyzed.

The mechanism for the addition of this compound to an aldehyde or ketone follows the general pathway for nucleophilic additions to carbonyls:

Nucleophilic Attack: A base abstracts the acidic proton from this compound to generate a phosphite anion. This potent nucleophile then attacks the electrophilic carbonyl carbon. libretexts.org This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgbham.ac.uk

Protonation: The resulting alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst or during an acidic workup, to yield the final α-hydroxyphosphonate product. libretexts.org

Aldehydes are generally more reactive than ketones in these additions due to both electronic and steric factors. libretexts.orglibretexts.org The presence of two alkyl groups in ketones presents greater steric hindrance to the approaching nucleophile compared to the single substituent in aldehydes. libretexts.org


Table 2: Intermediates in Hydrophosphonylation

Intermediate Description
Phosphite AnionThe active nucleophile generated by deprotonation of this compound.
Tetrahedral AlkoxideFormed after the nucleophilic attack on the carbonyl carbon, before protonation. libretexts.org

The addition of this compound to imines, a process related to the Kabachnik-Fields reaction, yields α-aminophosphonates. wikipedia.org This phospha-Mannich type reaction is a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov

Two primary mechanistic pathways have been proposed, depending on the nature of the reactants: nih.gov

"Imine" Pathway: This route involves the initial formation of an imine from the reaction of the aldehyde or ketone with the amine. Subsequently, the dialkyl phosphite adds across the C=N double bond of the imine. nih.gov Kinetic studies on the reaction of aniline (B41778) and benzaldehyde (B42025) with a dialkyl phosphite support this mechanism. nih.gov

"Hydroxyphosphonate" Pathway: Alternatively, the reaction can begin with the addition of the dialkyl phosphite to the carbonyl compound, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution by the amine to give the final α-aminophosphonate product. nih.gov This pathway is suggested for more nucleophilic amines like cyclohexylamine. nih.gov

The specific pathway followed can be influenced by the reactivity and steric properties of the carbonyl compound, the amine, and the phosphite.

This compound can undergo conjugate addition, also known as the phospha-Michael addition, to α,β-unsaturated carbonyl compounds and other electron-deficient olefins. psu.eduresearchgate.net This reaction is a highly effective method for forming carbon-phosphorus bonds. researchgate.net

The reaction is often catalyzed by a nucleophilic organocatalyst, such as tributylphosphine, or by bases like DBU. psu.edursc.org The proposed mechanism using a nucleophilic catalyst involves:

Catalyst Activation: The organocatalyst adds to the β-position of the Michael acceptor, generating a zwitterionic enolate intermediate.

Proton Transfer: This intermediate is a strong enough base to deprotonate the dialkyl phosphite, forming a phosphite anion and a protonated catalyst.

Michael Addition: The generated phosphite anion then acts as the nucleophile, adding to the α,β-unsaturated system to form the conjugate addition product. psu.edu

This method provides an efficient route to various alkylphosphonates under relatively mild conditions. The effectiveness of the reaction depends on the structure of the Michael acceptor and the reaction conditions. rsc.org

Atherton-Todd Reaction Mechanism and Scope

The Atherton-Todd reaction is a classical method for the synthesis of organophosphorus compounds, originally developed to convert dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org The reaction typically involves a dialkyl phosphite, such as this compound, carbon tetrachloride (CCl4), and a base, often a tertiary amine like triethylamine. wikipedia.orgbeilstein-journals.org

Initially, two primary mechanisms were proposed by Atherton and Todd. beilstein-journals.org The first suggested the formation of a dialkyl trichloromethylphosphonate intermediate, while the second, and now more widely accepted, pathway involves the formation of a dialkyl chlorophosphate intermediate. beilstein-journals.org Steinberg's research in 1950 supported the second mechanism by demonstrating the synthesis of dialkyl chlorophosphate when reacting a dialkyl phosphite with CCl4 in the presence of catalytic amounts of a trialkylamine. beilstein-journals.org

The currently understood mechanism can be summarized as follows:

Deprotonation: The dialkyl phosphite is deprotonated by the amine base to form a dialkyl phosphonate anion. rsc.org

Chlorination: This anion then reacts with carbon tetrachloride. One proposed mechanism suggests the amine and CCl4 form a salt, [amine·Cl]+CCl3−. The trichloromethanide anion (CCl3−) deprotonates the dialkyl phosphite, and the resulting phosphonate anion reacts with the chlorine cation to yield the dialkyl chlorophosphate. rsc.orgresearchgate.net

Nucleophilic Attack: The highly reactive dialkyl chlorophosphate intermediate is typically not isolated. wikipedia.org It is immediately subjected to reaction with a nucleophile present in the reaction mixture. beilstein-journals.org

The scope of the Atherton-Todd reaction is broad. While initially used for preparing phosphoramidates by reacting the in situ-generated dialkyl chlorophosphate with primary or secondary amines, its application has expanded significantly. beilstein-journals.orgnih.gov The reaction conditions have been optimized and extended to include a variety of other nucleophiles, such as alcohols and phenols, to synthesize the corresponding phosphate (B84403) esters. beilstein-journals.orgnih.gov These transformations are valuable in organic synthesis, including the production of fire retardants and compounds with potential biological applications. nih.gov A notable application involves the synthesis of aryl dialkyl phosphates from phenols, which can subsequently undergo rearrangement to yield arylphosphonates. researchgate.net

Table 1: Key Intermediates in the Atherton-Todd Reaction

Intermediate/ReactantFormulaRole in Mechanism
This compound(CH₃CH₂CH₂O)₂P(O)HStarting phosphorus reagent
Triethylamine(C₂H₅)₃NBase for deprotonation
Carbon TetrachlorideCCl₄Chlorine source
Dipropyl Phosphonate Anion[(CH₃CH₂CH₂O)₂P(O)]⁻Nucleophilic species
Dipropyl Chlorophosphate(CH₃CH₂CH₂O)₂P(O)ClReactive intermediate

Phosphonylation Mechanism in Cross-Coupling Reactions

The formation of a carbon-phosphorus (C-P) bond via the phosphonylation of aryl or vinyl halides is a cornerstone of organophosphorus chemistry, and dialkyl phosphites like this compound are key reagents in this process. Transition metal-catalyzed cross-coupling reactions provide an efficient route to arylphosphonates and their analogues. organic-chemistry.orgnih.gov These reactions are often referred to as the Tavs reaction or a catalytic variant of the Michaelis-Arbuzov reaction. nih.gov

The most common catalysts are based on palladium and nickel. organic-chemistry.orgbeilstein-archives.org The general catalytic cycle for a nickel-catalyzed cross-coupling of an aryl halide with a trialkyl phosphite (which can be formed from a dialkyl phosphite) proceeds as follows:

Catalyst Activation: A Ni(II) precatalyst, such as NiCl₂, is reduced in situ by the phosphite to the active Ni(0) species, for example, tetrakis(triisopropyl phosphite)nickel(0). beilstein-archives.org

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Ni(0) complex, forming a Ni(II) intermediate, [Ar-Ni(L)₂-X]. beilstein-archives.org

Intermediate Formation and Reductive Elimination: This intermediate reacts with the phosphite, leading to the formation of an arylphosphonium salt and the regeneration of the Ni(0) catalyst via reductive elimination. beilstein-archives.org

A similar mechanism is operative for palladium-catalyzed systems, which are widely used. organic-chemistry.orgresearchgate.net These reactions can be highly efficient, with some palladium-catalyzed cross-couplings of H-phosphonate diesters with aryl halides achieving quantitative yields in minutes under microwave irradiation, proceeding with retention of configuration at the phosphorus center. organic-chemistry.org Various catalytic systems have been developed to facilitate this transformation under different conditions, including copper-catalyzed reactions and visible-light-mediated protocols. organic-chemistry.org The choice of phosphite ester is crucial; for instance, triisopropyl phosphite is often preferred over triethyl phosphite because the resulting alkyl halide byproduct (isopropyl halide) is less reactive, preventing undesired side reactions. nih.govbeilstein-archives.org

Table 2: Catalytic Systems for Cross-Coupling Phosphonylation

Catalyst SystemSubstratesKey FeaturesReference
Pd(PPh₃)₄H-phosphonate diesters + Aryl/vinyl halidesQuantitative yield in <10 min with microwave irradiation. organic-chemistry.org
NiCl₂ / Triisopropyl phosphiteAryl bromidesSolvent-free conditions possible. nih.gov
Cu₂O / 1,10-phenanthrolineH-phosphonate diesters + Boronic acidsMild conditions for aryl phosphonate synthesis. organic-chemistry.org
Visible light / BaseDiaryliodonium salts + PhosphitesPhotocatalyst-free C-P bond formation. organic-chemistry.org

Isomerization and Rearrangement Processes of Dialkyl Phosphites

Dialkyl phosphites and their derivatives are precursors to a variety of structures accessible through isomerization and rearrangement reactions. A prominent example is the phosphonate-phosphate rearrangement. This reaction involves the base-catalyzed rearrangement of α-hydroxyphosphonates, which are typically formed from the Pudovik reaction (the addition of a dialkyl phosphite to a carbonyl compound). mdpi.comresearchgate.net

The mechanism of the phosphonate-phosphate rearrangement is initiated by a strong base (e.g., sodium hydride, sodium ethoxide) which deprotonates the hydroxyl group of the α-hydroxyphosphonate. mdpi.com The resulting alkoxide then attacks the phosphorus atom, leading to the cleavage of the P-C bond and the formation of a more thermodynamically stable P-O-C linkage, yielding a phosphate. researchgate.net This transformation has been shown to proceed with retention of configuration at the phosphorus center. researchgate.net

The propensity for this rearrangement depends on the substituents and reaction conditions. nih.gov For instance, in the reaction of diethyl α-oxobenzylphosphonate with diethyl phosphite, using a mild base like dibutylamine (B89481) can favor the initial Pudovik adduct, while a stronger base system can drive the reaction completely toward the rearranged phosphate product. nih.gov

Beyond the phosphonate-phosphate rearrangement, phosphonate-containing molecules can participate in other complex rearrangements. Systems derived from γ,δ-unsaturated α-hydroxyphosphonates have been studied in the context of sigmatropic rearrangements like the Claisen and Cope rearrangements, demonstrating the influence of the phosphoryl group on these classical organic reactions. le.ac.uk

Decomposition Mechanisms in Reactive Environments for Related Phosphonates

The stability and decomposition pathways of phosphonates are critical for their application and environmental fate. The decomposition of dialkyl alkylphosphonates can occur through several mechanisms, primarily thermal elimination and hydrolysis.

Thermal Decomposition: When heated, many dialkyl alkylphosphonates undergo thermal decomposition to yield an olefin and the corresponding phosphonic acid. rsc.orgrsc.org For example, di-n-butyl ethylphosphonate decomposes upon reflux to give ethylphosphonic acid and but-1-ene in high yield. rsc.org The ease of this elimination reaction is dependent on the structure of the alkyl ester group, with decomposition occurring more readily for esters that can form more stable carbocation intermediates (Bus > Pri > Prn > Et). rsc.org This suggests a mechanism involving the formation of a carbocation, similar to what has been proposed for the pyrolysis of dialkyl phosphates. rsc.org The process is a valuable synthetic route to phosphonic acids, especially for those that are thermally stable but sensitive to hydrolysis. rsc.org

Hydrolytic Decomposition: In aqueous environments, phosphonates can undergo hydrolysis. This reaction can be catalyzed by either acid or base and proceeds in a stepwise manner to first give the phosphonate monoester and then the phosphonic acid. nih.gov The cleavage of the P-O ester bond occurs via a nucleophilic attack on the phosphorus atom. nih.gov The rate of hydrolysis is influenced by factors such as pH and the steric hindrance around the phosphorus center. nih.gov For instance, studies on the alkaline hydrolysis of ethyl phosphinates (related to phosphonates) showed that increasing steric bulk on the alkyl groups significantly decreases the reaction rate. nih.gov

Decomposition in Flame Retardancy: In the context of flame retardants, the thermal degradation of organophosphorus compounds is their mode of action. nih.gov Phosphonates degrade at high temperatures to eliminate a phosphorus acid. nih.gov These acids can then undergo further decomposition to form volatile, phosphorus-containing radical species (like the PO• radical) that can escape into the gas phase and interrupt the radical chain reactions of combustion. nih.gov Compared to phosphates, phosphonates and phosphinates are generally more thermally stable, requiring higher temperatures to initiate this decomposition pathway. nih.gov

Table 3: Products of Thermal Decomposition of n-Hexylphosphonate Esters (n-C₆H₁₃-PO(OR)₂) rsc.org

Ester Group (R)Primary Olefin ProductRelative Ease of Decomposition
EthylEtheneSlowest
n-PropylPropene
IsopropylPropene
n-ButylBut-1-ene
sec-ButylBut-1-ene & But-2-eneFastest

Spectroscopic and Crystallographic Characterization of Dipropyl Phosphite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of dipropyl phosphite (B83602) and its derivatives in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, chemists can map out the connectivity and chemical environment of atoms within a molecule.

The tautomeric equilibrium between the phosphite form (P(OR)₂)OH) and the phosphonate (B1237965) form ((RO)₂P(O)H) of dialkyl phosphites is a key feature influencing their NMR spectra. The phosphonate form typically predominates. The ³¹P nucleus is particularly informative, with a wide chemical shift range that is highly sensitive to the coordination and oxidation state of the phosphorus atom.

In the ¹H NMR spectrum of diisopropyl phosphite, the proton directly bonded to the phosphorus atom (P-H) exhibits a characteristic doublet with a large coupling constant (¹JP-H) typically in the range of 600-700 Hz. rsc.orghuji.ac.il The methine protons of the isopropyl groups appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom, while the methyl protons show up as a doublet. rsc.org

The ³¹P NMR spectrum provides a direct window into the phosphorus environment. For diisopropyl phosphite, a signal is observed around δ 4.63 ppm. rsc.org In proton-coupled ³¹P spectra, this signal is split into a complex multiplet by the P-H proton and the methine protons of the isopropyl groups. However, spectra are typically recorded with proton decoupling, resulting in a single sharp line for each unique phosphorus environment. huji.ac.il

¹³C NMR spectroscopy complements the proton and phosphorus data. The carbon atoms of the isopropyl groups are coupled to the phosphorus atom, resulting in doublets. For instance, in diisopropyl phosphite, the methine carbon appears as a doublet with a coupling constant (JC-P) of approximately 5.4 Hz. rsc.org

Spectroscopic data for various dialkyl phosphites are summarized below.

Interactive Table 1: NMR Spectroscopic Data for Dialkyl Phosphites

Compound Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Solvent Reference
Diisopropyl phosphite ¹H 6.80 (P-H), 4.70 (CH), 1.33 (CH₃) ¹JP-H = 687.7 CDCl₃ rsc.org
¹³C 70.8 (CH), 24.0, 23.8 (CH₃) JC-P = 5.4 (CH), JC-P = 4.0, 4.5 (CH₃) CDCl₃ rsc.org
³¹P 4.63 - CDCl₃ rsc.org
Di-n-propyl phosphite ³¹P 7.93 - CDCl₃ rsc.org
Diethyl phosphite ¹H 4.14-4.06 (CH₂), 1.32 (CH₃) - CDCl₃ rsc.org
³¹P 11.1 - CDCl₃ rsc.org
Dimethyl phosphite ¹³C 52.1 (CH₃) JC-P = 5.7 CDCl₃ rsc.org
³¹P 11.1 - CDCl₃ rsc.org
Dibutyl phosphite ³¹P 8.41 - CDCl₃ rsc.org

Derivatives of dipropyl phosphite, such as phosphates formed through reactions at the phosphorus center, show significant changes in their NMR spectra. For example, the ³¹P chemical shift of diisopropyl (1-phenylvinyl) phosphate (B84403) is found at approximately -6.10 ppm, a substantial shift from the parent phosphite, reflecting the change from a P(III)-H tautomer to a P(V) phosphate ester. rsc.org

The sensitivity of ³¹P NMR to the electronic environment of the phosphorus atom makes it an excellent tool for monitoring the progress of reactions involving phosphites. For example, the conversion of a trialkyl phosphite to a dialkyl phosphite can be tracked in real-time by observing the disappearance of the starting material's ³¹P signal and the appearance of the product's signal at a different chemical shift. rsc.org Researchers have used ³¹P NMR to monitor the hydrolysis of triethyl phosphite, confirming the formation of diethyl phosphite as an intermediate in sol-gel processes for synthesizing hydroxyapatite. researchgate.net

Furthermore, NMR spectroscopy is crucial for mechanistic investigations. The presence and structure of transient intermediates can be identified, providing evidence for proposed reaction pathways. Studies on the reactions of dicyanophosphines with phosphites have utilized ³¹P NMR to detect the formation of new P-P coupled compounds, shedding light on the reaction mechanism. researchgate.net Similarly, the interaction of dialkyl H-phosphonates with polyaniline has been studied using NMR to understand the doping process. researchgate.net

Infrared (IR) and Mass Spectrometry (MS) Analysis

IR spectroscopy and mass spectrometry provide complementary information to NMR for the characterization of this compound and its derivatives. IR spectroscopy identifies functional groups within the molecule, while MS provides information about the molecular weight and fragmentation pattern.

In the IR spectrum of dialkyl phosphites, several characteristic absorption bands are observed. The most prominent are the P-H stretching vibration, which appears as a sharp band around 2400 cm⁻¹, and the strong P=O stretching vibration from the dominant phosphonate tautomer, typically found between 1250 and 1265 cm⁻¹. The C-O stretching vibrations also give rise to strong bands in the 1000-1100 cm⁻¹ region. mdpi.comfishersci.com

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for Dialkyl Phosphites

Functional Group Vibration Approximate Wavenumber (cm⁻¹)
P=O Stretch 1250 - 1265
P-H Stretch ~2400
C-O-P Stretch 1000 - 1100
C-H Stretch 2800 - 3000

Mass spectrometry (MS) of dialkyl phosphites under electron ionization (EI) reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is often observed. Common fragmentation pathways include the loss of alkyl groups and rearrangements. For dipropyl phosphonate, the mass spectrum shows fragments corresponding to the loss of a propyl group and other characteristic ions. researchgate.net For derivatives like di-isopropyl methyl phosphonate (DIMP), the base peak in the mass spectrum is often at m/z 97, corresponding to the [CH₆PO₃]⁺ fragment formed by the loss of both isopropyl groups. mdpi.com High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. rsc.org

Single-Crystal X-ray Diffraction Studies

While this compound itself is a liquid at ambient temperature, many of its derivatives are crystalline solids, making them amenable to single-crystal X-ray diffraction. This powerful technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.org

Single-crystal X-ray diffraction has been successfully employed to determine the molecular structures of various phosphonate derivatives. A notable example is diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, a product of the Pudovik reaction. mdpi.com The analysis confirmed the distorted tetrahedral geometry around the phosphorus atom. The P=O double bond was clearly identified with a bond length of 1.472 Å, while the P-O single bonds were longer, at 1.566 Å and 1.574 Å. mdpi.com

In another example, the structure of triferrocenyl trithiophosphite, a derivative where oxygen is replaced by sulfur, was elucidated. The study revealed an asymmetric structure resulting from the rotation around the P-S bonds. beilstein-journals.org

Interactive Table 3: Selected Bond Lengths and Angles for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

Bond/Angle Value Reference
P1=O1 Bond Length 1.472(1) Å mdpi.com
P1-O2 Bond Length 1.566(1) Å mdpi.com
P1-O3 Bond Length 1.574(1) Å mdpi.com
O1-P1-C7 Angle 115.50(7)° mdpi.com
O1-P1-O2 Angle 114.19(7)° mdpi.com
O3-P1-C7 Angle 101.02(7)° mdpi.com

Data from a representative phosphonate derivative.

Beyond individual molecular structures, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π interactions.

In the crystal structure of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, the molecules are linked into chains by strong hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen (P=O) of an adjacent molecule. mdpi.com This type of interaction is a common and critical feature in the crystal engineering of phosphonates. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the material and for designing new materials with specific solid-state architectures. Similarly, the crystal packing of triferrocenyl trithiophosphite shows that its intermolecular interactions differ significantly from its oxidized phosphate and sulfide (B99878) analogues, highlighting the subtle influence of atomic substitutions on crystal packing. beilstein-journals.org

Advanced Spectroscopic Techniques for Decomposition Monitoring of Related Phosphonates

The thermal and chemical stability of organophosphorus compounds, such as phosphonates, is a critical parameter in various applications, from industrial chemical synthesis to environmental remediation. Monitoring the decomposition of these compounds provides vital information on their reaction kinetics, degradation pathways, and the formation of byproducts. Advanced spectroscopic techniques offer powerful, often real-time, insights into these processes that are not achievable with conventional methods. ua.esnih.gov

Several sophisticated spectroscopic methods are employed for the in-situ and ex-situ analysis of phosphonate degradation. These techniques are often chosen for their high sensitivity, specificity, and ability to probe complex matrices. researchgate.netmdpi.com

In-Situ Infrared Spectroscopy

Variable-temperature in-situ attenuated total reflection (ATR) infrared spectroscopy is a powerful tool for investigating the kinetics of phosphonate decomposition on surfaces. nih.gov For instance, studies on dimethyl methylphosphonate (B1257008) (DMMP), a common simulant for chemical warfare agents, have utilized this technique to monitor its degradation on zirconium hydroxide. nih.govresearchgate.net Researchers have found that traditional methods of tracking the P-O vibrational modes can be inaccurate due to spectral overlap with C-O vibrations from transient surface species. nih.govresearchgate.net A more reliable approach involves monitoring the ρ(PCH₃) rocking modes, which are unique to the phosphonate and its phosphorus-containing products. nih.govresearchgate.net This allows for precise, time-dependent measurement of the decomposition process at various temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 NMR (³¹P NMR) spectroscopy is an exceptionally specific and quantitative technique for studying phosphorus-containing compounds. mdpi.com Its high natural abundance and wide chemical shift range allow for clear differentiation between the parent phosphonate and its various degradation products. mdpi.comresearchgate.net For example, the hydrolysis of O-alkyl O-4-nitrophenyl methyl phosphonates can be monitored by observing the disappearance of the parent signal and the appearance of new signals corresponding to hydrolysis products. researchgate.net Quantitative analysis, often achieved through inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), enables the precise measurement of compound concentrations over time, facilitating kinetic studies. huji.ac.il The technique is also invaluable for identifying degradation products in complex mixtures without the need for physical separation. mdpi.com

Hyphenated Chromatographic-Spectroscopic Techniques

To analyze complex mixtures of degradation products, hyphenated techniques that couple a separation method with a spectroscopic detector are indispensable. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for separating and identifying phosphonate degradation products in liquid samples. researchgate.netchemijournal.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. Tandem mass spectrometry (MS-MS) can be used to fragment ions, providing detailed structural information for definitive identification of unknown degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile phosphonates and their degradation products, GC-MS is the technique of choice. chemijournal.com It offers excellent separation and is capable of identifying and quantifying trace amounts of compounds. chemijournal.com

Raman Spectroscopy

Raman spectroscopy offers another vibrational spectroscopy approach for monitoring chemical reactions. nih.gov It is particularly useful for in-situ monitoring of reactions in aqueous solutions. nih.gov By tracking the characteristic Raman bands of the phosphonate and its products, one can follow the degradation process in real time. This method is complementary to IR spectroscopy and is less susceptible to interference from water, making it ideal for studying hydrolysis reactions.

Research Findings on Phosphonate Decomposition

Detailed studies using these advanced techniques have yielded significant insights into the decomposition of various phosphonates.

One study focused on the thermocatalytic decomposition of diisopropyl methylphosphonate (DIMP) vapor. Using a custom Polygonal Rotating Mirror Infrared Spectrometer (PRiMIRS), researchers observed the rapid formation of decomposition products like isopropyl-methyl phosphonate and isopropyl alcohol within seconds of introducing combusting metal particles. researchgate.net

In another key study, the decomposition of the herbicide glyphosate, a phosphonate compound, was shown to proceed via hydrolysis to form aminomethylphosphonic acid (AMPA) as the primary degradation product. wikipedia.org Techniques like ³¹P NMR are crucial for monitoring this conversion. wikipedia.orglincoln.ac.nz

The table below summarizes the application of various spectroscopic techniques in monitoring the decomposition of selected phosphonates and their characteristic spectral changes.

CompoundTechniqueObserved Spectral Change / Finding
Dimethyl methylphosphonate (DMMP) In-Situ ATR-IRDecrease in intensity of ρ(PCH₃) bands of DMMP; appearance of new bands corresponding to surface-adsorbed decomposition products. researchgate.net
Diisopropyl Methyl Phosphonate (DIMP) Custom Infrared Spectrometer (PRiMIRS)Rapid appearance of spectral signatures for isopropyl-methyl phosphonate and isopropyl alcohol in the presence of a catalyst. researchgate.net
O-alkyl O-4-nitrophenyl methyl phosphonates ³¹P NMRDisappearance of the parent phosphonate signal and emergence of new signals at different chemical shifts corresponding to hydrolysis products. researchgate.net
Lithium hexafluorophosphate (B91526) (LiPF₆) ³¹P NMRAppearance of a 1:2:1 triplet signal for difluoro-phosphoric acid upon hydrolysis, alongside the original septet for [PF₆]⁻. oxinst.com
Glyphosate ³¹P NMR / LC-MSDetection of aminomethylphosphonic acid (AMPA) as the main degradation product. wikipedia.org

These advanced spectroscopic methods provide a detailed understanding of the mechanisms and kinetics of phosphonate decomposition, which is essential for developing effective decontamination strategies and assessing the environmental fate of these compounds. nih.govresearchgate.net

Theoretical and Computational Probing of Dipropyl Phosphite Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For phosphites, including dipropyl phosphite (B83602), DFT calculations can provide valuable information about their ground state geometries, electronic distribution, and energetic profiles of reactions.

Elucidation of Electronic Structures and Reactivity

DFT calculations are instrumental in elucidating the electronic structures of phosphites, which directly influence their reactivity. These calculations can determine properties such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potentials. Studies on related phosphites, such as triethyl phosphite, have utilized DFT to understand their behavior as nucleophiles and electrophiles in reactions, revealing insights into preferred attack sites based on orbital interactions and charge transfer wikipedia.org. Similarly, DFT can be applied to dipropyl phosphite to map its electron density and identify regions prone to electrophilic or nucleophilic attack, thereby predicting its reactivity patterns. The flexibility of phosphite ligands, like triphenyl phosphite, has been investigated using DFT, highlighting the influence of conformational changes on molecular structure, relative energy, and dipole moments nih.gov. DFT studies on complexes involving phosphite ligands have also been used to investigate their electronic properties and coordination modes nih.gov.

Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for modeling chemical reactions involving phosphites, allowing for the identification of reaction pathways and the characterization of transition states. This provides crucial information about activation energies and reaction mechanisms. For instance, DFT has been employed to study the regioselectivity and mechanism of reactions involving triethyl phosphite and tetrachloromethane, determining thermodynamic properties and transition states wikipedia.org. The study successfully identified the preferred nucleophilic attack site on tetrachloromethane by triethyl phosphite wikipedia.org. DFT calculations have also been used to investigate the interaction between trimethyl phosphite and hydrogen chloride, exploring hydrogen bonding and nucleophilic substitution pathways and characterizing adduct structures and energies guidetopharmacology.org. In catalytic cycles involving phosphite ligands, DFT transition state calculations help in understanding the stereochemistry and energetics of key steps, such as nucleophilic attack on metal complexes nih.govfishersci.casigmaaldrich.com. Applying these methodologies to this compound allows for a detailed understanding of its reaction mechanisms and the factors governing reaction outcomes.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and interactions. Conformational analysis, often coupled with MD or quantum chemical calculations, helps to understand the preferred spatial arrangements of atoms in a molecule. While specific detailed MD studies solely on this compound were not extensively found in the search results, MD simulations have been applied to study related systems involving phosphorus compounds, such as the conformational changes of cofactors binding to phosphite dehydrogenase fishersci.ca. Conformational analysis using quantum chemistry methods has also been applied to phosphodiester-linked disaccharides to understand the flexibility of the phosphodiester linker ontosight.ai. The conformational flexibility of phosphite ligands has been highlighted as crucial in achieving high enantioselectivities in catalytic reactions, a property that can be explored through computational methods like DFT and potentially MD simulations nih.govsigmaaldrich.com. MD simulations can be used to explore the conformational space of this compound, understand its flexibility, and investigate its interactions with other molecules or environments.

Computational Screening for Novel Phosphite-Based Materials and Additives

Computational screening approaches, often utilizing DFT calculations, are employed to identify promising molecules for specific applications, such as novel materials or additives. Phosphite derivatives have been computationally screened as high-performance additives in high-voltage Li-ion batteries fishersci.atwikipedia.orgfishersci.be. This screening involves calculating properties like redox potentials and chemical reactivities with electrolyte components to predict their effectiveness as film-forming additives fishersci.atwikipedia.org. Although detailed results specifically for this compound in this context were not prominent in the search results, the methodology demonstrates how computational techniques can be applied to evaluate the potential of various phosphite structures, including this compound, for material science applications. Computational screening provides a cost-effective way to identify potential candidates before experimental synthesis and testing.

Applications of Dipropyl Phosphite in Specialized Organic Synthesis and Material Science

Synthesis of Diverse Organophosphorus Compounds

The utility of dipropyl phosphite (B83602) in organic synthesis is most prominently demonstrated in its role as a precursor to a variety of organophosphorus compounds. Through several key reactions, dipropyl phosphite can be transformed into phosphonates, which are then further elaborated into compounds with significant chemical and biological properties.

α-Hydroxyphosphonates and α-Aminophosphonates

The synthesis of α-hydroxyphosphonates and α-aminophosphonates represents a significant application of dialkyl phosphites, including this compound. These reactions are typically achieved through the Pudovik reaction, which involves the nucleophilic addition of the P-H bond of the phosphite across a carbon-heteroatom double bond. wikipedia.orgingentaconnect.com

For the synthesis of α-hydroxyphosphonates , this compound is reacted with an aldehyde or a ketone. nih.govmdpi.com This reaction is often catalyzed by a base, such as an amine (e.g., triethylamine) or an alkali metal alkoxide, although acid-catalyzed variations are also known. nih.govmdpi.comacgpubs.org The general scheme involves the activation of the phosphite by the base, followed by its addition to the carbonyl carbon of the aldehyde or ketone. researchgate.net The resulting alkoxide is then protonated to yield the final α-hydroxyphosphonate product. A variety of catalysts have been developed to improve the efficiency and environmental friendliness of this reaction, including solid-supported catalysts and organocatalysts. acgpubs.orgresearchgate.net

The synthesis of α-aminophosphonates follows a similar pathway, but instead of an aldehyde or ketone, an imine is used as the substrate. nih.govorganic-chemistry.org The addition of this compound to the C=N bond of an imine, known as the aza-Pudovik reaction, directly yields an α-aminophosphonate. nih.gov Alternatively, α-aminophosphonates can be synthesized via a one-pot, three-component reaction known as the Kabachnik-Fields reaction, where an amine, a carbonyl compound, and a dialkyl phosphite are condensed together. wikipedia.orgcapes.gov.br In this case, the imine is formed in situ and immediately reacts with the phosphite. The development of enantioselective methods for these reactions, using chiral catalysts, has been a significant area of research, as the biological activity of α-aminophosphonates is often stereospecific. organic-chemistry.orgnih.gov

Table 1: Synthesis of α-Hydroxyphosphonates and α-Aminophosphonates

Product TypeReactantsCatalyst/ConditionsKey Findings
α-HydroxyphosphonatesAldehydes/Ketones + Dialkyl PhosphitesBase catalysis (e.g., triethylamine, potassium phosphate), Lewis acids, organocatalysts. nih.govmdpi.comacgpubs.orgThe Pudovik reaction is a direct and atom-economical method. Various catalytic systems have been developed to enhance yield and selectivity under mild conditions. acgpubs.orgorganic-chemistry.org
α-AminophosphonatesImines + Dialkyl PhosphitesBase catalysis, Lewis acids, chiral catalysts for enantioselective synthesis. nih.govorganic-chemistry.orgThe aza-Pudovik and Kabachnik-Fields reactions are the primary routes. Enantioselective methods provide access to biologically important chiral α-aminophosphonates. organic-chemistry.orgnih.gov
Tertiary α-Amino phosphonatesAldehyde + Secondary Amine + TrialkylphosphiteLithium perchlorate (B79767) in ether (LPDE) at ambient temperature. organic-chemistry.orgA mild and efficient one-pot synthesis that avoids the separate preparation of an iminium salt intermediate. organic-chemistry.org

Phosphonic Acids and Their Esters

This compound is a common starting material for the synthesis of phosphonate (B1237965) esters, which can then be hydrolyzed to the corresponding phosphonic acids. The most important method for the synthesis of phosphonate esters from phosphites is the Michaelis-Arbuzov reaction . organic-chemistry.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. nih.govchinesechemsoc.org The reaction proceeds via an SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the halide ion to produce the phosphonate ester and a new alkyl halide. wikipedia.orgresearchgate.net While this compound itself is a dialkyl phosphite, it can be converted to a trialkyl phosphite in situ or used in related reactions to generate phosphonates.

The conversion of the resulting dialkyl phosphonates to phosphonic acids is typically achieved through hydrolysis. organic-chemistry.org Acidic hydrolysis with strong acids like HCl is a common method, though it can sometimes be harsh. beilstein-journals.org An alternative and often milder method is the silylation of the phosphonate ester with a reagent like bromotrimethylsilane, followed by methanolysis, which cleanly yields the phosphonic acid. beilstein-journals.orgbeilstein-archives.org For phosphonates with benzyl (B1604629) ester groups, catalytic hydrogenolysis provides a convenient route to the phosphonic acid. beilstein-journals.org

Table 2: Synthesis of Phosphonic Acids and Their Esters

Product TypeSynthetic MethodKey Features
Phosphonate EstersMichaelis-Arbuzov ReactionReaction of a trialkyl phosphite with an alkyl halide. A fundamental C-P bond-forming reaction. Generally requires elevated temperatures for less reactive halides. wikipedia.orgchinesechemsoc.org
Phosphonic AcidsHydrolysis of Phosphonate EstersCan be achieved under acidic conditions (e.g., HCl) or via silylation-methanolysis for milder conditions. organic-chemistry.orgbeilstein-journals.orgbeilstein-archives.org
Aryl PhosphonatesTavs Reaction (Ni-catalyzed cross-coupling)Reaction of an aryl halide with a trialkyl phosphite in the presence of a nickel catalyst. beilstein-archives.org

Preparation of Phosphinate Analogs

Phosphinates are organophosphorus compounds characterized by two phosphorus-carbon bonds and one phosphorus-oxygen bond. While this compound is a precursor to phosphonates (one P-C bond), the synthesis of phosphinates requires starting materials that can form two P-C bonds, such as H-phosphinates or phosphonites. wikipedia.orgmdpi.com

The synthesis of phosphinates can be achieved through methods analogous to those used for phosphonates. For example, a Michaelis-Arbuzov-type reaction of a phosphonite ester with an alkyl halide yields a phosphinate. wikipedia.org Another important route is the addition of an H-phosphinate (a phosphinic acid ester) to an electrophile, such as an acrylate, in a Michael-type addition. mdpi.comresearchgate.net Three-component condensation reactions, similar to the Kabachnik-Fields reaction, can also be employed, using an H-phosphinate instead of a dialkyl phosphite to yield α-aminophosphinates. nih.gov

Although this compound is not a direct precursor to phosphinates, the chemistry of its synthesis is closely related and part of the broader field of organophosphorus chemistry. The understanding of reactions like the Michaelis-Arbuzov and Pudovik reactions for phosphonates has informed the development of synthetic routes to phosphinates.

Table 3: General Synthetic Routes to Phosphinate Analogs

Product TypeSynthetic MethodPrecursors
PhosphinatesMichaelis-Arbuzov ReactionPhosphonites + Alkyl Halides wikipedia.org
PhosphinatesMichael AdditionH-phosphinates + Activated Alkenes (e.g., acrylates) mdpi.comresearchgate.net
α-AminophosphinatesKabachnik-Fields ReactionAldehyde + Amine + H-phosphinate nih.gov

Synthetic Routes to Biologically Relevant Organophosphorus Compounds

Many of the organophosphorus compounds synthesized from phosphite precursors, including those derived from this compound, have significant biological activities. This has driven much of the research into their synthesis.

α-Aminophosphonates are structural analogs of α-amino acids, where a carboxylic acid group is replaced by a phosphonic acid group. nih.govnih.gov This structural similarity allows them to act as mimics of peptides and inhibitors of enzymes that process amino acids and peptides, such as proteases. organic-chemistry.orgcapes.gov.br Their applications are found in medicine and agriculture. frontiersin.org

Phosphonic acids and their derivatives are also a cornerstone of medicinal chemistry. nih.govfrontiersin.org For example, bisphosphonates are an important class of drugs for treating bone disorders. The phosphonate moiety can also be incorporated into antiviral drugs, where it acts as a stable mimic of a phosphate (B84403) group. nih.gov The synthesis of these molecules often relies on the fundamental reactions discussed previously, such as the Michaelis-Arbuzov and Pudovik reactions, to construct the core phosphonate structure. For instance, the antiherpetic drug Fosarilate can be synthesized using a radical version of the Arbuzov reaction. chinesechemsoc.org Additionally, some phosphonate analogs have been synthesized as inhibitors of enzymes like human acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease. nih.gov

Table 4: Biologically Relevant Organophosphorus Compounds

Compound ClassBiological RelevanceSynthetic Approach
α-AminophosphonatesPeptide mimics, enzyme inhibitors, antibiotics. capes.gov.brorganic-chemistry.orgKabachnik-Fields and Pudovik reactions. nih.govorganic-chemistry.org
PhosphonatesAntiviral agents, enzyme inhibitors (e.g., acetylcholinesterase inhibitors). nih.govnih.govMichaelis-Arbuzov reaction, Pudovik reaction, and subsequent modifications. chinesechemsoc.orgnih.gov
PhosphinatesTransition-state analog inhibitors of metalloproteases. mdpi.comresearchgate.netAddition of H-phosphinates to electrophiles, multicomponent reactions. mdpi.com

Polymer Chemistry and Materials Science

The incorporation of phosphonate groups into polymers can impart a range of desirable properties, including flame retardancy, thermal stability, and the ability to chelate metal ions. This compound and its derivatives can be used to create these phosphonate-functionalized polymers.

Phosphonate-Functionalized Polymers (e.g., Polyethylenes)

The functionalization of polymers with phosphonate groups can be achieved in two main ways: by polymerizing phosphonate-containing monomers or by chemically modifying an existing polymer.

The synthesis of phosphonate-containing monomers followed by their polymerization is a common strategy. For example, a monomer with a vinyl or acrylic group and a phosphonate ester group can be synthesized and then polymerized to create a polymer with pendant phosphonate groups.

Alternatively, post-polymerization modification can be used to introduce phosphonate groups onto a polymer backbone. For a relatively inert polymer like polyethylene (B3416737), this can be challenging. However, methods have been developed to functionalize polyolefins. One approach involves the radical-mediated grafting of a phosphonate-containing molecule onto the polyethylene chain. Another strategy is to introduce reactive sites onto the polyethylene, which can then be used to attach phosphonate groups. For example, polyethylene can be functionalized with ester groups, which could potentially be converted to sites for attaching phosphonate-containing moieties. rsc.org

Phosphonate-functionalized polymers have applications as adsorbents for the selective extraction of metal ions, such as rare earth elements, even from highly acidic solutions. nih.gov In the field of materials for energy storage, phosphonate functionalization can enhance the properties of battery components. For instance, modifying battery separators with functional groups can improve electrolyte wettability and ion transport, leading to better battery performance. nih.gov

Table 5: Phosphonate-Functionalized Polymers

Polymer TypeMethod of FunctionalizationApplication
Polystyrene ResinModification with tris(2-aminoethyl)amine (B1216632) followed by methylenebis(phosphonic dichloride). nih.govSelective adsorbent for rare earth ions in acidic solutions. nih.gov
Polyethylene (PE)Covalent grafting of functionalized nanoparticles onto the PE surface. nih.govEnhanced separators for lithium-ion batteries with improved stability and performance. nih.gov
Poly(phosphoester)sRing-opening polymerization of functionalized cyclic phosphate and phosphonate monomers. mpg.deBiodegradable polymers with potential for drug delivery and other biomedical applications. mpg.de

Role as Chemical Modifiers in Polymeric Systems

Dialkyl phosphites, including this compound, serve as effective chemical modifiers for various polymeric systems. Their incorporation into polymer backbones or as pendant groups can significantly alter the material's properties, imparting enhanced thermal stability, flame retardancy, and antioxidant capabilities. johoku-chemical.com The reactivity of the phosphorus center is key to these modifications.

One prominent method for such modification is the Kabachnik-Fields (K-F) reaction. This one-pot synthesis involves a polymeric amine, an aldehyde, and a dialkyl phosphite to introduce aminophosphonate groups onto the polymer. mdpi.com For instance, research has demonstrated the functionalization of acrylonitrile-divinylbenzene copolymers bearing primary amine groups using this reaction. mdpi.com In a typical process, the polymer is reacted with an aldehyde and a dialkyl phosphite (such as diethylphosphite, a close analogue of this compound) in a suitable solvent. mdpi.com This grafting of aminophosphonate moieties has been shown to bestow novel properties, such as antibacterial activity, upon the polymer. mdpi.com

Another strategy involves the reaction of dialkyl phosphites with epoxidized polymers. The acidic P-OH group of the phosphite reagent can react with and open the oxirane rings present on a polymer chain, such as epoxidized 1,4-polyisoprene or 1,4-polybutadiene. researchgate.net This two-step process—epoxidation of the polydiene followed by reaction with the phosphite—results in the grafting of phosphate groups onto the polymer backbone. researchgate.net The reaction typically yields a mix of adducts, including five-membered cyclic phosphate structures and β-hydroxyphosphate adducts. researchgate.net This modification allows for the introduction of phosphorus-containing functional groups, which can be leveraged for further crosslinking or to enhance material performance. researchgate.net

Phosphorous compounds are widely utilized as additives to improve the heat resistance and act as non-discoloring stabilizers in polymers like polyurethane and PVC. johoku-chemical.com

Nucleic Acid Chemistry: The Phosphite Method for Oligonucleotide Synthesis

The synthesis of DNA and RNA oligonucleotides relies heavily on the principles of phosphite chemistry, specifically in a process known as the phosphoramidite (B1245037) method. umich.edu This automated, solid-phase chemical synthesis builds nucleic acid chains in the 3' to 5' direction and is a refinement of the original phosphite triester method developed in the 1970s. trilinkbiotech.com The core of this method is the high reactivity of P(III) compounds, which allows for rapid and efficient coupling of nucleotide monomers. trilinkbiotech.com

The synthesis is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation. The crucial "coupling" step involves the formation of a phosphite triester linkage. A phosphoramidite monomer—a nucleoside protected at various positions and featuring a diisopropylamino group on the phosphorus—is activated by a weak acid like tetrazole. nih.gov This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the nucleoside bound to the solid support, forming the internucleotide phosphite triester bond. umich.edu

This newly formed phosphite triester is unstable and susceptible to cleavage under the acidic conditions used in subsequent cycles. umich.edutrilinkbiotech.com Therefore, the "oxidation" step is performed immediately after coupling. The trivalent phosphite triester is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone, using an oxidizing agent, typically a solution of iodine in the presence of water and a weak base. umich.edutrilinkbiotech.com This stabilization is essential for the integrity of the growing oligonucleotide chain. The cycle is then repeated until the desired sequence is assembled.

Table 1: The Phosphoramidite Cycle for Oligonucleotide Synthesis

StepDescriptionKey ReagentsResulting Linkage
1. Detritylation Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction. Trichloroacetic acid (TCA) in an organic solvent. nih.govN/A
2. Coupling The activated phosphoramidite monomer reacts with the free 5'-hydroxyl group of the support-bound nucleoside. Nucleoside phosphoramidite, Tetrazole. nih.govPhosphite Triester (P(III)).
3. Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. Acetic anhydride, N-methylimidazole.N/A
4. Oxidation The unstable phosphite triester linkage is converted to a stable phosphate triester linkage. trilinkbiotech.comIodine, water, pyridine/THF. umich.eduPhosphate Triester (P(V)). umich.edu

Application as a Precursor in Advanced Chemical Intermediates

This compound and its isomers, like diisopropyl phosphite, are valuable precursors for the synthesis of more complex molecules and advanced chemical intermediates. They are particularly noted as starting materials in the production of certain antiviral agents. google.com

The reactivity of the P-H bond in dialkyl phosphites allows them to participate in a variety of chemical transformations. One of the most significant is the Michaelis–Arbuzov reaction, which is a cornerstone for the formation of carbon-phosphorus bonds, converting phosphites into phosphonates. These resulting phosphonate compounds have a wide range of applications.

For example, the aforementioned Kabachnik-Fields reaction uses dialkyl phosphites to produce α-aminophosphonates. mdpi.com These compounds are considered important intermediates in medicinal chemistry as they are phosphorus analogues of α-amino acids and have demonstrated biological activities, including antibacterial properties. mdpi.com

Furthermore, phosphonates derived from dialkyl phosphites serve various specialized roles. Diisopropyl methylphosphonate (B1257008) (DIMP), for example, is known as a byproduct from the manufacturing of the nerve agent Sarin and is used as a chemical simulant for G-type agents in research and testing environments. nih.gov The synthesis of such methylphosphonates can proceed from intermediates derived from dialkyl phosphites. The versatility and reactivity of this compound thus make it a fundamental building block for a range of specialized and advanced chemical compounds.

Q & A

Q. What are the established methods for synthesizing dipropyl phosphite, and how can its purity be verified?

this compound (CAS 1809-21-8) is typically synthesized via esterification of phosphorous acid with propanol under controlled conditions. Common methods include refluxing stoichiometric amounts of reactants in anhydrous solvents like toluene, with catalytic acids (e.g., H₂SO₄). Purity verification involves analytical techniques such as:

  • ¹H/³¹P NMR spectroscopy to confirm molecular structure and absence of unreacted precursors.
  • Gas chromatography (GC) to detect volatile impurities.
  • Density measurements (1.018 g/mL at 25°C) to validate physical consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety measures align with organophosphite handling guidelines:

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

Design experiments to monitor degradation kinetics:

  • Prepare buffered solutions (pH 1–13) and incubate this compound at controlled temperatures.
  • Analyze aliquots periodically via HPLC or ³¹P NMR to quantify hydrolysis products (e.g., phosphoric acid derivatives).
  • Compare degradation rates to predict shelf-life in aqueous systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving this compound as a ligand or catalyst?

Discrepancies may arise from:

  • Impurity profiles : Validate purity via third-party testing (e.g., elemental analysis) .
  • Solvent effects : Replicate reactions in solvents with varying polarity (e.g., THF vs. hexane) to assess coordination behavior.
  • Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation .

Q. How can mechanistic studies elucidate this compound’s role in radical polymerization or organometallic reactions?

Advanced approaches include:

  • Isotopic labeling : Synthesize deuterated analogs to trace hydrogen transfer pathways.
  • EPR spectroscopy : Detect radical intermediates during chain propagation.
  • DFT calculations : Model transition states to predict regioselectivity in catalytic cycles .

Q. What methodologies optimize this compound’s stability in high-temperature applications (e.g., polymer additives)?

  • Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Introduce stabilizing agents (e.g., antioxidants like BHT) and compare thermal degradation profiles via GC-MS .
  • Correlate stability with molecular dynamics simulations to predict long-term performance .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

  • Cross-validate techniques : Compare NMR (¹H, ³¹P), IR, and mass spectrometry data to confirm assignments.
  • Standardize conditions : Ensure consistent solvent, temperature, and concentration during analysis.
  • Reference databases : Cross-check peaks with authoritative spectral libraries (e.g., NIST Chemistry WebBook) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

  • Apply non-linear regression models (e.g., Hill equation) to EC₅₀ calculations.
  • Use ANOVA to assess significance across replicates.
  • Validate findings with in silico toxicology tools (e.g., QSAR models) .

Experimental Design

Q. How can the PICOT framework structure research questions on this compound’s environmental impact?

  • Population : Aquatic ecosystems.
  • Intervention : Exposure to this compound (0.1–10 ppm).
  • Comparison : Untreated control groups.
  • Outcome : Biomarker changes (e.g., enzyme inhibition in fish).
  • Time : Acute (24–48 hr) vs. chronic (30-day) exposure .

Q. What controls are critical when studying this compound’s reactivity in asymmetric synthesis?

  • Include blank reactions (no catalyst) to rule out autocatalysis.
  • Use chiral HPLC to monitor enantiomeric excess.
  • Test for moisture sensitivity by repeating reactions under inert vs. ambient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.